N-(3,5-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a pteridine ring system, a fluorophenyl group, and a dimethylphenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the pteridine ring system: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves the use of a Friedel-Crafts alkylation reaction, where the fluorophenyl group is introduced to the pteridine ring.
Attachment of the dimethylphenyl group: This can be done through a nucleophilic substitution reaction, where the dimethylphenyl group is attached to the nitrogen atom of the pteridine ring.
Formation of the acetamide linkage: This final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride under basic conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of amines or alcohols from the corresponding functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different substituents can be introduced to the aromatic rings or the pteridine ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or induction of cell death.
Comparison with Similar Compounds
N-(3,5-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can be compared with other similar compounds, such as:
N-(3,5-dimethylphenyl)-2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which can lead to differences in chemical reactivity and biological activity.
N-(3,5-dimethylphenyl)-2-({3-[(4-bromophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide: The presence of a bromophenyl group can also affect the compound’s properties and applications.
N-(3,5-dimethylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide: This compound has a methylphenyl group, which can influence its chemical and biological behavior.
Properties
Molecular Formula |
C23H20FN5O2S |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H20FN5O2S/c1-14-9-15(2)11-18(10-14)27-19(30)13-32-23-28-21-20(25-7-8-26-21)22(31)29(23)12-16-3-5-17(24)6-4-16/h3-11H,12-13H2,1-2H3,(H,27,30) |
InChI Key |
KBZWOAWLTFQOFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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